ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 4 and 6. The 7-position features an allyloxy-oxoethoxy moiety, while the 3-position is linked to an ethyl propanoate ester. Its molecular formula is C₂₁H₂₄O₈, with a molecular weight of 404.41 g/mol .
Properties
Molecular Formula |
C21H24O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]propanoate |
InChI |
InChI=1S/C21H24O7/c1-5-11-26-19(23)12-27-17-9-7-15-13(3)16(8-10-18(22)25-6-2)21(24)28-20(15)14(17)4/h5,7,9H,1,6,8,10-12H2,2-4H3 |
InChI Key |
HYBLSHRBPJLRMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC=C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and molecular differences between the target compound and related coumarin derivatives:
Physicochemical and Reactivity Comparisons
- Substituent at 7-Position :
- The allyloxy-oxoethoxy group in the target compound introduces reactivity (e.g., via allyl-group oxidation or crosslinking), absent in the hydroxy analogue () .
- The 3-methoxybenzyloxy substituent () introduces aromaticity, likely enhancing UV absorption and influencing crystal packing due to planar geometry .
- Hydrogen Bonding: The hydroxy analogue () exhibits greater polarity and H-bond donor capacity, which may increase aqueous solubility but reduce stability in acidic/basic conditions compared to ether-linked derivatives .
Crystallographic and Structural Analysis
Structural data for these compounds are often determined using SHELX programs (e.g., SHELXL for refinement, SHELXT for space-group determination) . Key findings include:
- The hydroxy analogue () may form intermolecular H-bonds, stabilizing its crystal lattice, whereas the target compound relies on van der Waals interactions due to its non-polar substituents .
Biological Activity
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin derivative with significant potential in medicinal chemistry. This compound features a complex structure that includes a chromen-3-yl core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C25H26O7, with a molecular weight of approximately 438.5 g/mol. The presence of various functional groups enhances its reactivity and potential biological activities.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Coumarin derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, which could make it useful in treating inflammatory diseases.
- Anticancer Potential : Initial research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from studies on related coumarin derivatives:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The compound may modulate various signaling pathways that regulate cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that structural variations among similar compounds can significantly influence their biological activities. Below is a table summarizing key characteristics of related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methylcoumarin} | C25H26O7 | Benzyloxy group instead of allyloxy | Antitumor activity |
| Ethyl 3-{7-[2-(methoxy)-2-oxtheoxy]-4-methylcoumarin} | C25H26O7 | Methoxy group substitution | Antimicrobial effects |
| Ethyl 3-{6-[2-(allyloxy)-2-oxoethoxy]-4-methylcoumarin} | C25H26O7 | Variation in functional group position | Potential anti-inflammatory activity |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound inhibited the growth of specific cancer cell lines, showing promise as an anticancer agent.
- Animal Models : Preliminary animal studies indicated that treatment with this compound reduced inflammation markers in models of induced arthritis.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
